2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H13BrO2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the bromination of 5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophene derivatives.
Oxidation Reactions: Products include sulfoxides, sulfones, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group may play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 5,7-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Uniqueness
2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C11H13BrO2S |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrO2S/c1-5-3-6(2)9-7(4-5)8(11(13)14)10(12)15-9/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
ANGWTGFQOJPGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)C(=C(S2)Br)C(=O)O)C |
Origin of Product |
United States |
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